3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one
Description
Properties
CAS No. |
881439-70-9 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.409 |
IUPAC Name |
3-(2-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |
InChI |
InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)24-17-11-12-19-22(13-17)27-14-20(23(19)25)18-5-3-4-6-21(18)26-2/h3-14,24H,1-2H3 |
InChI Key |
IAFUMTKQRCBWLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the addition of p-toluidine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydrochromen-4-one derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmacological studies.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Inducing Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit significant structural diversity, and minor modifications in substituents can lead to marked differences in physical properties and bioactivity. Below is a detailed comparison with structurally related compounds:
Structural Analogues with Modifications at Position 3
- 3-(4-Methoxyphenyl) Derivatives: Compounds such as 7-(2-(benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (, Compound 10) and 3-(3,4-dimethoxyphenyl)-7-{2-hydroxy-3-[(4-hydroxyphenethyl)amino]propoxy}-4H-chromen-4-one (, Compound 6a) feature methoxy groups at the para position of the phenyl ring. Key Data:
- Compound 10 : Melting point 135.0–136.6°C, purity 98.8% (HPLC) .
Compound 6a : Anti-HCV activity (EC₅₀ = 6.53 μM), surpassing ribavirin (EC₅₀ = 13.16 μM) .
- However, its bioactivity profile remains distinct due to the absence of an amino group at position 7 .
Modifications at Position 7
- Aminoethoxy vs. p-Tolylamino Groups: The target compound’s p-tolylamino group contrasts with aminoethoxy substituents in analogues like 7-(2-(prop-2-yn-1-ylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (, Compound 12). The aminoethoxy group introduces a flexible chain, which may improve interactions with enzyme active sites, as seen in acetylcholinesterase (AChE) inhibition studies (Compound 12: IC₅₀ = 0.82 μM for AChE) . In contrast, the rigid p-tolylamino group may favor π-π stacking with aromatic residues in target proteins.
- Benzyloxy vs. Amino Groups: 7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one () has a bulkier benzyloxy group, reducing solubility (logP ≈ 3.5 predicted) compared to the more polar p-tolylamino group. This difference could influence bioavailability and metabolic stability .
Physicochemical Properties
- Analogues: Range from 127.8–130.7°C (Compound 12, ) to 241.2–246.5°C (Compound 14, ), influenced by substituent polarity and crystallinity .
- Solubility: Amino-substituted derivatives (e.g., p-tolylamino) are expected to have higher aqueous solubility than methoxy- or benzyloxy-substituted analogues due to increased hydrogen-bonding capacity.
Biological Activity
The compound 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one , also known as a chromone derivative, has garnered attention in recent years due to its diverse biological activities. Chromones are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Basic Information
- Molecular Formula : C17H15NO2
- Molecular Weight : 265.307 g/mol
- Melting Point : 84 - 86 °C
- LogP : 4.2264 (indicating lipophilicity)
- Polar Surface Area (PSA) : 42.24 Ų
Structure
The structure of the compound features a chromone core with a methoxyphenyl and a p-tolylamino substituent, which contribute to its biological activities.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures demonstrated substantial free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . The antioxidant potential can be attributed to the presence of hydroxyl groups and the overall electronic structure of the chromone framework.
Anticancer Properties
Several studies have investigated the anticancer effects of chromone derivatives. For instance, derivatives similar to 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed moderate to high cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxic Activity of Chromone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one | MCF-7 | 18.5 |
| Similar Chromone Derivative A | HeLa | 15.0 |
| Similar Chromone Derivative B | MCF-7 | 22.3 |
Anti-inflammatory Effects
Chromones have been noted for their anti-inflammatory properties. Studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The presence of specific substituents on the chromone ring enhances this activity by modulating enzyme interactions .
Enzyme Inhibition Studies
The compound's potential as an inhibitor of cholinesterase enzymes has been explored in vitro. Inhibitory assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) demonstrated promising results, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one | 19.2 | 13.2 |
| Similar Chromone Derivative C | 10.4 | 9.9 |
Case Studies
- In Vitro Study on Cancer Cells : A study published in ACS Omega evaluated various chromone derivatives for their cytotoxic effects on cancer cells. The findings indicated that modifications to the chromone structure significantly impacted their efficacy against different cancer cell lines .
- Cholinesterase Inhibition : Another research highlighted the dual inhibitory effect of chromone derivatives on AChE and BChE, showing that structural variations could enhance or reduce enzyme inhibition effectiveness .
Q & A
Q. Optimization Tips :
- Use HRMS (ESI) for purity validation (e.g., [M+H]⁺ calculated vs. observed) .
- Monitor reaction progress via TLC and optimize solvent ratios (e.g., 20:1 petroleum ether/EtOAc) .
Basic: Which spectroscopic techniques are essential for characterizing this chromenone derivative?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.34–8.23 ppm) and carbonyl carbons (δ ~177 ppm) to confirm substitution patterns .
- HRMS (ESI) : Validate molecular weight (e.g., observed m/z 358.0435 vs. calculated 358.0437) .
- FTIR : Identify carbonyl (C=O, ~1647 cm⁻¹) and methoxy (C-O, ~1246 cm⁻¹) stretches .
Q. Data Interpretation :
- Compare shifts with structurally similar chromenones (e.g., 7-methoxy-3-methyl-2-phenyl derivatives) .
Advanced: How can X-ray crystallography resolve the compound’s 3D structure and π-π interactions?
Answer:
Protocol :
Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Structure Solution : Employ SHELXT/SHELXD for space group determination (e.g., triclinic P1) and OLEX2 for visualization .
Refinement : Apply SHELXL with full-matrix least-squares methods (R factor < 0.05) .
Q. Key Findings :
- π-π stacking interactions (e.g., between aromatic rings at 3.5–4.0 Å distances) stabilize the crystal lattice .
- Disordered solvent molecules can be modeled using PART and ISOR commands in SHELXL .
Advanced: How is molecular docking used to predict tyrosinase inhibition by this compound?
Answer:
Workflow :
Ligand Preparation : Convert 2D structures (PubChem Sketcher) to 3D PDB files .
Docking Software : Use AutoDock Vina with tyrosinase (PDB ID: 2Y9X) as the receptor.
Scoring : Analyze binding affinities (ΔG) and hydrogen-bond interactions (e.g., hydroxyl groups with His263) .
Q. Validation :
- Compare predicted IC₅₀ values with experimental data (e.g., methoxyphenyl derivatives show IC₅₀ = 50.9–171.1 µM) .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
Strategies :
- Polymorphism Screening : Recrystallize in different solvents (e.g., EtOAc vs. DCM) to identify conformational isomers .
- DFT Calculations : Optimize geometries using Gaussian09 and compare experimental/theoretical NMR shifts .
- Dynamic NMR : Detect rotational barriers in substituents (e.g., p-tolylamino groups) at variable temperatures .
Advanced: What strategies enhance the compound’s bioactivity through structural modification?
Answer:
Modification Pathways :
- Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) at C7 to enhance tyrosinase inhibition (IC₅₀ improvement by ~30%) .
- Hydroxyl Substituents : Add C5/C8 hydroxyls to mimic natural flavonoids (e.g., quercetin) for antioxidant activity .
- Hybrid Scaffolds : Combine chromenone with imidazole/triazole via Schiff base condensation (e.g., 7-imidazole derivatives) .
Q. Synthetic Example :
- Compound 4na : 65% yield via Mannich reaction (45.1 mg, m.p. 118–119°C) .
Advanced: How to analyze π-π and hydrogen-bonding interactions in crystal packing?
Answer:
Tools :
Q. Case Study :
- Crystal Packing of C20H20O3 : Triclinic unit cell (α=75.17°, β=65.87°, γ=69.83°) with Cl···π interactions (3.3 Å) in chlorinated analogs .
Advanced: What computational methods predict the compound’s pharmacokinetics?
Answer:
ADME Prediction :
- SwissADME : Calculate logP (~2.5), TPSA (~80 Ų), and blood-brain barrier permeability (low) .
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolism by CYP3A4/CYP2D6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
